1-Tetradecyne

Descripción general

Descripción

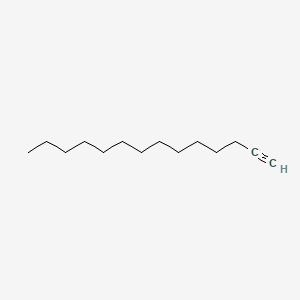

1-Tetradecyne is an organic compound with the molecular formula C14H26 . It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its linear structure, where a triple bond is located between the first and second carbon atoms in the chain. The presence of this triple bond imparts unique chemical properties to this compound, making it a valuable compound in various chemical reactions and industrial applications .

Métodos De Preparación

1-Tetradecyne can be synthesized through several methods, including:

Alkyne Synthesis: One common method involves the dehydrohalogenation of 1-bromo-1-tetradecene using a strong base such as potassium tert-butoxide. This reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production: On an industrial scale, this compound can be produced through the catalytic dehydrogenation of 1-tetradecene.

Análisis De Reacciones Químicas

Addition Reactions

1-Tetradecyne undergoes typical alkyne addition reactions due to its sp-hybridized carbon atoms . Key pathways include:

These reactions are foundational in organic synthesis, enabling functionalization of the alkyne for downstream applications .

Asymmetric Alkynylation in Horner-Wadsworth-Emmons (HWE) Reaction

This compound serves as an alkyne donor in enantioselective synthesis. A study demonstrated its use in the alkynylation of enal 8 using a ProPhenol ligand system :

| Catalyst Ligand | Yield | Enantiomeric Excess (ee) | Configuration |

|---|---|---|---|

| (R,R)-12 | 86% | 60% ee | (S)-6 |

| (S,S)-12 | 86% | 85% ee | (R)-6 |

This reaction produced (E)-enynols 6 , critical intermediates in synthesizing d-ribo-phytosphingosine. The stereochemical outcome was validated via MTPA ester analysis and NMR spectroscopy .

Click Chemistry: Azide-Alkyne Cycloaddition

While not explicitly reported for this compound, its terminal alkyne group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . General features include:

- Catalyst : Cu(I)/TBTA ligand system

- Conditions : Room temperature, aqueous/organic solvents

- Product : 1,4-Disubstituted 1,2,3-triazoles

- Yield : Near-quantitative (≥95%) with minimal purification

This reaction is pivotal in bioconjugation and polymer chemistry, though specific applications to this compound require further study.

Polymerization

This compound undergoes titanium-catalyzed polymerization to form poly(this compound), a high molecular weight polymer . Key parameters:

- Catalyst : Titanium complexes (e.g., Cp₂TiCl₂)

- Conditions : Solvent-dependent, moderate temperatures

- Applications : Materials science (conductive polymers, coatings)

Experimental data on molecular weights or polydispersity indices remain unreported in accessible literature.

Mechanistic Insights and Challenges

- Epoxide Ring-Opening : In related systems, epoxy alcohols derived from this compound intermediates undergo regioselective opening to form diols, confirmed by ¹H-¹H COSY and MTPA amide analysis .

- Reaction Monitoring : Calorimetry studies on similar Pt-catalyzed diboration reactions show completion within 3 hours at 1.0 M concentration, suggesting robust catalytic activity .

Aplicaciones Científicas De Investigación

1-Tetradecyne has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through addition and substitution reactions.

Biology: In biological research, this compound is used as a probe to study enzyme activity and metabolic pathways involving alkynes.

Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

Industry: This compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymers

Mecanismo De Acción

The mechanism of action of 1-Tetradecyne primarily involves its reactivity towards addition reactions. The triple bond in this compound acts as a nucleophile, allowing it to react with electrophiles such as halogens, hydrogen, and water. This reactivity is exploited in various chemical transformations to form new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparación Con Compuestos Similares

1-Tetradecyne can be compared with other similar compounds, such as:

Actividad Biológica

1-Tetradecyne, a linear alkyne with the chemical formula , has garnered attention in the field of biological research due to its diverse biological activities. This article will explore its biological properties, including antimicrobial, cytotoxic, and potential therapeutic applications, supported by data tables and case studies.

This compound is characterized by its long carbon chain, which contributes to its hydrophobic nature. This hydrophobicity is significant in its interaction with biological membranes and its subsequent biological activity.

Antimicrobial Activity

Antibacterial and Antifungal Properties

Recent studies have demonstrated that this compound exhibits notable antibacterial and antifungal activities. For instance, a study conducted on extracts from Pediococcus acidilactici revealed that tetradecane (a related compound) showed significant antimicrobial effects against various pathogens, including:

- Staphylococcus aureus (MRSA)

- Listeria monocytogenes

- Pseudomonas aeruginosa

- Escherichia coli

- Candida albicans

The study utilized disc diffusion assays to evaluate the efficacy of tetradecane, confirming its potential as a natural antimicrobial agent .

Cytotoxic Activity

Case Studies on Cancer Cell Lines

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. A notable study highlighted its ability to induce apoptosis in cancer cells through a mitochondrial-mediated pathway. The compound was found to significantly reduce the levels of key proteins involved in cell survival and proliferation, such as Akt and Bcl-2, while promoting the accumulation of cleaved caspase-9 .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 | 30 | Inhibition of Akt signaling pathway |

| A549 | 20 | Activation of caspase cascade |

Toxicological Studies

Safety Profile in Animal Models

Toxicological assessments have been performed to establish the safety profile of 1-tetradecene. In a 91-day oral toxicity study conducted on rats, no significant toxic effects were observed at doses up to 1000 mg/kg/day. The study concluded that the no-observed-effect-level (NOEL) for systemic toxicity was established at this dose level .

Table 2: Summary of Toxicological Findings

| Dose (mg/kg/day) | Observed Effects | NOEL (mg/kg/day) |

|---|---|---|

| 0 | No effects observed | - |

| 100 | Minor clinical signs | 1000 |

| 500 | No significant findings | - |

| 1000 | No apparent toxicity | - |

Potential Therapeutic Applications

Given its biological activities, particularly its cytotoxic effects against cancer cells and antimicrobial properties, this compound presents potential therapeutic applications. Its role as an anticancer agent is particularly promising, warranting further investigation into its mechanisms and efficacy in clinical settings.

Propiedades

IUPAC Name |

tetradec-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1H,4-14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEFNRWGWQDGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061096 | |

| Record name | 1-Tetradecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-10-6 | |

| Record name | 1-Tetradecyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetradecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 1-tetradecyne be used to modify silicon surfaces for solar cell applications?

A1: Yes, research indicates that this compound can form monolayers on silicon surfaces through hydrosilylation, effectively passivating the surface and enhancing solar cell performance []. This passivation, likely achieved by removing dangling bonds, resulted in a notable increase in efficiency for both n+/p and p+/n junctions in silicon micropillar-based solar cells with radial junctions [].

Q2: How does the chain length of alkyne ligands affect the electronic properties of ruthenium nanoparticles?

A2: Studies have shown that the length of alkyne ligands, such as this compound, can significantly impact the electronic conductivity of ruthenium nanoparticles []. Nanoparticles stabilized with longer alkyne ligands (including this compound) exhibited a higher coupling coefficient (β) compared to those with shorter chains []. This suggests that longer alkyl chains contribute to more efficient interparticle charge transfer, likely due to the interplay between the conjugated metal-ligand interfacial bonding and the saturated aliphatic backbones of the ligands [].

Q3: Can this compound be used as a building block in organic synthesis?

A3: Absolutely. This compound serves as a valuable starting material in organic synthesis. For example, it was key in the total synthesis of 6-nonadecynoic acid, a naturally occurring acetylenic fatty acid with antifungal properties []. Additionally, this compound has been used in the synthesis of D-ribo-phytosphingosine, a sphingolipid with important biological functions [].

Q4: Is it possible to control the location of functional groups on silicon nanowires using this compound?

A4: Research suggests that this compound can be employed in a maskless, spatioselective functionalization process for silicon nanowires []. When combined with metal-assisted chemical etching (MACE), the presence of a this compound monolayer on specific segments of the nanowires influenced the etching rate, allowing for controlled elongation and the creation of spatially defined functional regions [].

Q5: Can you characterize the structure of this compound?

A5: this compound is a linear alkyne with the molecular formula C14H26 and a molecular weight of 194.36 g/mol. While the provided research excerpts do not detail specific spectroscopic data, one can expect characteristic peaks in techniques like 1H NMR and 13C NMR corresponding to the terminal alkyne and the alkyl chain. Additionally, Infrared (IR) spectroscopy would reveal a characteristic band for the C≡C stretching vibration.

Q6: What is known about the oligomerization of this compound?

A6: this compound, along with other terminal alkynes, can undergo oligomerization in the presence of specific catalyst systems like Mo(CO)6/MeCN []. The resulting oligomers exhibit different geometric structures that can be analyzed using high field carbon-13 NMR []. This information is relevant for understanding the potential applications of this compound-based oligomers.

Q7: Can this compound be used to synthesize more complex alcohols?

A7: Yes, this compound can be utilized in the synthesis of specific alkynols, such as 7-tetradecyn-1-ol, through reactions involving boracyclanes []. This methodology highlights the versatility of this compound as a building block in organic synthesis for creating valuable intermediates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.